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Compound of Interest

Compound Name: (4-Methylpiperidin-3-yl)methanol

CAS No.: 39844-73-0

Cat. No.: B3383199

Get Quote

A Versatile sp³-Rich Scaffold for Medicinal
Chemistry[1]
Executive Summary
(4-Methylpiperidin-3-yl)methanol (CAS 39844-73-0) is a saturated heterocyclic building block

increasingly utilized in fragment-based drug discovery (FBDD) and lead optimization.[1] As a

piperidine derivative featuring contiguous stereocenters at the C3 and C4 positions, it offers a

rigid, three-dimensional scaffold that enhances solubility and metabolic stability compared to

flat aromatic systems.[1]

This guide provides a technical deep dive into its chemical identity, synthetic pathways,

stereochemical considerations, and applications in pharmaceutical research.[1]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b3383199#bc-rfq
https://www.benchchem.com/product/b3383199/docs?utm_src=pdf-body#technical-guide-4-methylpiperidin-3-yl-methanol
https://www.lookchem.com/404.htm
https://www.lookchem.com/404.htm
https://www.lookchem.com/404.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3383199?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Critical Distinction: Researchers must distinguish this scaffold from N-Desmethyl Paroxol (CAS

109887-53-8), the (4-fluorophenyl)-substituted analog used in Paroxetine synthesis.[1] CAS

39844-73-0 refers to the simple methyl-substituted piperidine described herein.

Chemical Identity & Physical Profile[1][2][3][4][5][6][7]
The core structure consists of a piperidine ring substituted with a methyl group at position 4

and a hydroxymethyl group at position 3.[1] The molecule possesses two chiral centers, giving

rise to four potential stereoisomers (two enantiomeric pairs: cis and trans).[1]

Table 1: Physicochemical Properties
Property Data Notes

CAS Number 39844-73-0

Refers to the

racemate/unspecified

stereochemistry.[1]

IUPAC Name
(4-Methylpiperidin-3-

yl)methanol

Molecular Formula C₇H₁₅NO

Molecular Weight 129.20 g/mol

SMILES CC1CNCC(C1)CO

Boiling Point ~235–245 °C Predicted at 760 mmHg.[1]

pKa ~10.8
Basic secondary amine

(piperidine nitrogen).[1]

LogP ~0.3
Hydrophilic; favorable for

lowering lipophilicity (LogD).[1]

Appearance Colorless to pale yellow oil
Hygroscopic; often handled as

HCl salt.[1]
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Synthetic Methodologies
The synthesis of (4-Methylpiperidin-3-yl)methanol typically proceeds via the reduction of

heteroaromatic precursors.[1] The choice of route dictates the stereochemical outcome (cis vs.

trans ratio).[1]

Route A: Catalytic Hydrogenation of (4-Methylpyridin-3-yl)methanol
This is the primary industrial route due to the commercial availability of the pyridine precursor

(CAS 4664-27-1).[1]

Precursor: (4-Methylpyridin-3-yl)methanol.[1]

Reagents: H₂, Catalyst (PtO₂ or Rh/C), Solvent (Acetic Acid or Methanol).[1]

Mechanism: Heterogeneous catalytic hydrogenation reduces the pyridine ring.[1]

Stereochemistry: The syn-addition of hydrogen across the ring typically favors the cis isomer

((3R,4S) + (3S,4R)) as the major product, though conditions (catalyst, pressure) can be

tuned to alter the cis:trans ratio.[1]

Route B: Reduction of 4-Methylnicotinic Acid Derivatives
Used when specific ester precursors are available or when introducing chirality early via

resolution.[1]

Step 1: Hydrogenation of ethyl 4-methylnicotinate to ethyl 4-methylpiperidine-3-carboxylate.

Step 2: Hydride reduction (e.g., LiAlH₄) of the ester to the primary alcohol.[1]

Visualization: Synthetic Pathways

(4-Methylpyridin-3-yl)methanol
(CAS 4664-27-1)
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(Catalytic Hydrogenation)
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Chiral Resolution
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Figure 1: Primary synthetic workflow via catalytic hydrogenation of the pyridine precursor.
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Stereochemical Considerations
The biological activity of drugs containing this scaffold often depends strictly on the absolute

configuration of the C3 and C4 centers.[1]

Cis-Isomers: (3R,4S) and (3S,4R).[1] The substituents are on the same side of the ring.[1]

This is often the kinetic product of hydrogenation.[1]

Trans-Isomers: (3R,4R) and (3S,4S).[1] The substituents are on opposite sides.[1] This is the

thermodynamic product.

Separation Protocol: Since the synthesis often yields a diastereomeric mixture, separation is

achieved via:

Fractional Crystallization: Converting the amine to a salt (e.g., hydrochloride or tartrate) to

separate diastereomers.[1]

Chiral Resolution: Using chiral acids (e.g., dibenzoyl-L-tartaric acid) to resolve enantiomers

from the racemic cis or trans pools.[1]

Applications in Drug Development[8][9]
The (4-Methylpiperidin-3-yl)methanol scaffold is a "privileged structure" in medicinal

chemistry, offering specific advantages over traditional aromatic rings.

A. Solubility & Physicochemical Properties
Replacing a phenyl or pyridine ring with this saturated piperidine moiety significantly increases

the fraction of sp³-hybridized carbons (Fsp³).[1] This modification typically:

Increases aqueous solubility.[1]

Reduces planar stacking (improving solubility).[1]

Provides a handle (-OH) for further derivatization (e.g., conversion to amines, ethers, or

carbamates).[1]

B. Kinase Inhibitor Design
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The scaffold is structurally related to the core of Tofacitinib (a JAK inhibitor), which utilizes a 3-

amino-4-methylpiperidine core.[1][2] The hydroxymethyl variant serves as a bioisostere or a

precursor to introduce polar interactions within the ATP-binding pocket of kinases.[1]

C. GPCR Ligands
The piperidine nitrogen acts as a key basic center for ionic interactions with conserved

aspartate residues in G-Protein Coupled Receptors (GPCRs), while the C3/C4 substitutions

allow for precise vector exploration of the receptor binding pocket.[1]

Handling & Safety Protocols
As a secondary amine and alcohol, standard safety protocols for organic bases apply.

Hazards: Causes skin irritation (H315) and serious eye irritation (H319).[1][3]

Storage: Hygroscopic. Store under inert atmosphere (Nitrogen/Argon) at 2–8°C to prevent

oxidation or carbonate formation.[1]

Incompatibility: Reacts violently with strong oxidizing agents and acid chlorides.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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